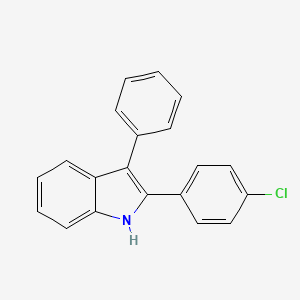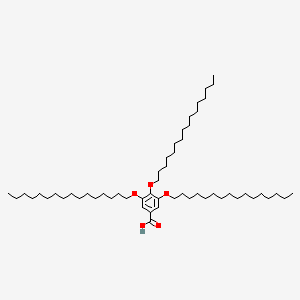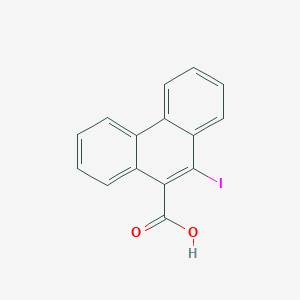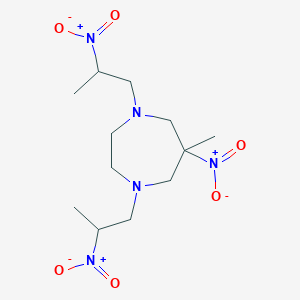![molecular formula C14H16O7 B12551115 Hydroxy{4-[(oxolan-2-yl)methoxy]phenyl}propanedioic acid CAS No. 144598-40-3](/img/structure/B12551115.png)
Hydroxy{4-[(oxolan-2-yl)methoxy]phenyl}propanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy{4-[(oxolan-2-yl)methoxy]phenyl}propanedioic acid is a chemical compound with the molecular formula C14H16O7. It is known for its unique structure, which includes a hydroxy group, an oxolan-2-ylmethoxy group, and a phenyl ring attached to a propanedioic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy{4-[(oxolan-2-yl)methoxy]phenyl}propanedioic acid typically involves the reaction of 4-hydroxybenzaldehyde with oxirane in the presence of a base to form 4-(oxiran-2-ylmethoxy)benzaldehyde. This intermediate is then subjected to a reaction with malonic acid in the presence of a catalyst such as piperidine under reflux conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxy{4-[(oxolan-2-yl)methoxy]phenyl}propanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Hydroxy{4-[(oxolan-2-yl)methoxy]phenyl}propanedioic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Hydroxy{4-[(oxolan-2-yl)methoxy]phenyl}propanedioic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The oxolan-2-ylmethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzoic acid: Shares the hydroxy and phenyl groups but lacks the oxolan-2-ylmethoxy and propanedioic acid moieties.
2-Hydroxy-2-phenylacetic acid: Contains a hydroxy and phenyl group but differs in the overall structure and functional groups.
Uniqueness
The presence of the oxolan-2-ylmethoxy group differentiates it from other similar compounds, enhancing its solubility and reactivity .
Propriétés
Numéro CAS |
144598-40-3 |
|---|---|
Formule moléculaire |
C14H16O7 |
Poids moléculaire |
296.27 g/mol |
Nom IUPAC |
2-hydroxy-2-[4-(oxolan-2-ylmethoxy)phenyl]propanedioic acid |
InChI |
InChI=1S/C14H16O7/c15-12(16)14(19,13(17)18)9-3-5-10(6-4-9)21-8-11-2-1-7-20-11/h3-6,11,19H,1-2,7-8H2,(H,15,16)(H,17,18) |
Clé InChI |
ISQNCHGVORARBU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)COC2=CC=C(C=C2)C(C(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propanoic acid, 2-[(aminothioxomethyl)hydrazono]-, methyl ester](/img/structure/B12551044.png)


![ethyl (Z)-2-[(E)-hydrazinylidenemethyl]-3-hydroxybut-2-enoate](/img/structure/B12551069.png)
silane](/img/structure/B12551070.png)

![2,6-Bis[bromo(dimethyl)silyl]pyridine](/img/structure/B12551077.png)

![3-Oxo-2-[(E)-phenyldiazenyl]butanamide](/img/structure/B12551093.png)

![Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methoxy-](/img/structure/B12551109.png)

![lithium;N-[cyclopenta-2,4-dien-1-yl(dimethylamino)boranyl]-N-methylmethanamine](/img/structure/B12551120.png)
